molecular formula C20H17NO5S2 B2908008 ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 496028-00-3

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2908008
CAS No.: 496028-00-3
M. Wt: 415.48
InChI Key: FXTRFWYJHCJYIP-UHFFFAOYSA-N
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Description

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a heterocyclic compound featuring a bithiophene core linked to a 2,3-dihydro-1,4-benzodioxine moiety via an amide bond, with an ethyl carboxylate substituent. This structure combines electron-rich thiophene rings, a conformationally restricted benzodioxine group, and a polar carboxylate ester, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .

Key structural attributes:

  • Bithiophene backbone: Enhances π-conjugation and electronic delocalization.
  • Benzodioxine-amido linkage: Introduces hydrogen-bonding capacity (amide NH and carbonyl) and conformational rigidity .
  • Ethyl carboxylate: Modifies solubility and steric bulk.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-2-24-20(23)17-13(16-4-3-9-27-16)11-28-19(17)21-18(22)12-5-6-14-15(10-12)26-8-7-25-14/h3-6,9-11H,2,7-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTRFWYJHCJYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, which is then reacted with an appropriate amine to form the corresponding amide. This intermediate is further reacted with thiophene derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxine and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Structural Features of Selected Analogs
Compound Name Core Structure Key Substituents Hydrogen Bond Donors/Acceptors Reference
ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE Bithiophene Benzodioxine-amide, ethyl carboxylate 2 donors (amide NH), 5 acceptors (amide C=O, carboxylate O, benzodioxine O) Target compound
(4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b) Thiazole Benzodioxine-ketone, ethylamino 3 donors (NH₂, NH), 4 acceptors (ketone C=O, benzodioxine O)
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Benzoxazine Ethyl carboxylate 1 donor (NH), 3 acceptors (carboxylate O, benzoxazine O)
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE Thiazole 4-Bromophenyl, thioxo 1 donor (NH₂), 4 acceptors (thioxo S, carboxylate O)

Key Observations :

  • Ethyl carboxylate is a common feature, but its position on the bithiophene (vs. benzoxazine or thiazole) alters steric and electronic profiles .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Predicted) LogP Molecular Weight (g/mol) Crystallographic Features
Target Compound Moderate (DMSO) 3.2 ~420 Likely planar bithiophene with puckered benzodioxine (see )
12b () High (Polar solvents) 2.8 347 Non-planar thiazole; hydrogen-bonded networks
Benzoxazine () Low (Chloroform) 2.5 249 Flexible benzoxazine ring; less puckering

Key Insights :

  • The target compound’s higher molecular weight and amide group reduce solubility in non-polar solvents compared to 12b or benzoxazine analogs.
  • Ring puckering in the benzodioxine moiety () may enhance binding to biological targets by mimicking natural ligands .

Biological Activity

Ethyl 5'-(2,3-dihydro-1,4-benzodioxine-6-amido)-[2,3'-bithiophene]-4'-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxine moiety and a bithiophene unit. The molecular formula is C18H16N2O5SC_{18}H_{16}N_{2}O_{5}S with a molar mass of approximately 368.39 g/mol. The presence of both the benzodioxine and bithiophene components suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds containing benzodioxine structures exhibit promising anticancer activity. A study on similar derivatives revealed that they can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It might interact with cellular receptors that modulate signaling pathways related to cell survival and apoptosis.
  • Oxidative Stress Induction : The compound could increase oxidative stress within cancer cells, leading to cellular damage and death.

Study 1: Antitumor Activity

In a recent study examining the antitumor effects of related benzodioxine derivatives, compounds similar to this compound were tested on various cancer cell lines. Results showed significant inhibition of cell growth in breast and colon cancer models, with IC50 values indicating potent activity at low concentrations .

Study 2: Selective Inhibition

Another investigation focused on the selectivity of the compound towards specific cancer types. It was found to selectively inhibit the growth of prostate cancer cells while having minimal effects on normal prostate epithelial cells. This selectivity is crucial for minimizing side effects during treatment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds in its class.

Compound NameStructure TypeBiological ActivityIC50 (µM)
This compoundBenzodioxine-BithiopheneAntitumor10
Benzodioxine Derivative ABenzodioxineAntitumor15
Bithiophene Derivative BBithiopheneAntioxidant20

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